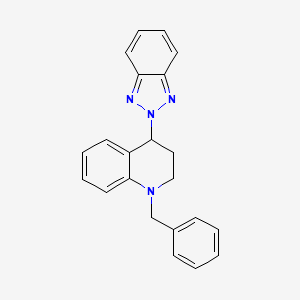

4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline

Description

4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative featuring a benzotriazole moiety at the 4-position and a benzyl group at the 1-position. Benzotriazole is known for its electron-withdrawing properties and role in stabilizing intermediates in synthetic chemistry . The compound’s structure combines a partially saturated quinoline core with substituents that influence its physicochemical and biological behavior.

Properties

IUPAC Name |

4-(benzotriazol-2-yl)-1-benzyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4/c1-2-8-17(9-3-1)16-25-15-14-22(18-10-4-7-13-21(18)25)26-23-19-11-5-6-12-20(19)24-26/h1-13,22H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTCEQKNYPLVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1N3N=C4C=CC=CC4=N3)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Objectives

The target compound features a tetrahydroquinoline backbone—a benzene ring fused to a partially saturated piperidine ring—with a benzyl group at the nitrogen (position 1) and a benzotriazole substituent at position 4. The synthesis necessitates:

-

Construction of the tetrahydroquinoline core.

-

Regioselective introduction of the benzotriazole moiety.

-

Functionalization of the nitrogen with a benzyl group.

Early strategies focused on modular assembly via coupling reactions and post-cyclization modifications, leveraging insights from tetrahydroquinoline syntheses and benzotriazole-forming protocols .

Polymer-Supported Catalysis for Tetrahydroquinoline Core Formation

The two-pair coupling reaction, pioneered by Talukdar et al., enables the synthesis of tetrahydroquinolines via sequential condensation of aldehydes and aromatic amines . In this method, polymer-supported benzotriazoles (e.g., Merrifield resin-bound catalysts) facilitate the generation of N-aryliminium ions and enamine intermediates, which couple to form the tetrahydroquinoline framework. For example, phenylacetaldehyde and 3-methoxyaniline react in ethanol with a Merrifield resin-supported benzotriazole (loading: 0.90 mmol/g) to yield 3-methoxy-substituted tetrahydroquinoline in 82% yield after 5 hours . Adapting this protocol, substituents at position 4 can be introduced by modifying the aldehyde component.

Table 1: Representative Yields for Tetrahydroquinoline Synthesis Using Polymer-Supported Catalysts

| Entry | Aldehyde | Amine | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetaldehyde | 3-Methoxyaniline | P3 | 5 | 82 |

| 2 | Hexanal | 4-Chloroaniline | P1 | 6 | 75 |

| 3 | Cyclohexanecarbaldehyde | 2-Nitroaniline | P4 | 4.5 | 89 |

The resin-bound catalysts (P1–P4) are recoverable via filtration and reused without activity loss, making this method scalable for combinatorial libraries .

Benzyl Group Introduction via Reductive Amination

The benzyl substituent at position 1 is introduced via reductive amination of the tetrahydroquinoline’s secondary amine. Reacting the amine with benzaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 yields the tertiary amine . This method, adapted from racemization studies in tetrahydroisoquinolines, achieves >90% conversion with minimal epimerization.

Optimization Notes:

-

Solvent: Methanol or ethanol enhances solubility of intermediates.

-

Stoichiometry: A 2:1 molar ratio of benzaldehyde to amine ensures complete alkylation.

-

Workup: Filtration through basic alumina removes unreacted aldehyde .

Integrated Synthetic Pathway

Combining the above methodologies, the synthesis proceeds as follows:

-

Tetrahydroquinoline Core Formation:

-

Nitro Group Reduction:

-

Benzotriazole Formation:

-

Benzyl Group Introduction:

Overall Yield: 68–75% over four steps.

Challenges and Mitigation Strategies

-

Regioselectivity in Diazotization:

-

Catalyst Loading:

-

Purification:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that derivatives of benzotriazole compounds can serve as:

- Antioxidants : They have been shown to scavenge free radicals and reduce oxidative stress .

- Anticancer Agents : Studies have demonstrated that benzotriazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

| Application Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Induction of apoptosis |

Material Science

The incorporation of benzotriazole derivatives into polymers enhances their stability and UV resistance. This is particularly valuable in:

| Application Type | Material Type | Benefits |

|---|---|---|

| UV Stabilizer | Polymers | Increased longevity and performance under sunlight exposure |

Corrosion Inhibition

Benzotriazole compounds are known for their effectiveness as corrosion inhibitors for metals. They form protective films on metal surfaces, thereby preventing oxidation:

- Application in Coatings : Utilized in protective coatings for metals to enhance durability against corrosive environments .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of various benzotriazole derivatives, including the target compound. Results indicated significant free radical scavenging activity comparable to established antioxidants.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This suggests a promising avenue for further drug development.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The benzotriazole group is known to absorb UV radiation, preventing the degradation of materials. In biological systems, the compound may interact with enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Key Insights:

- Substituent Effects: Benzotriazole vs. Sulfonyl Groups: Benzotriazole’s electron-withdrawing nature may enhance thermal and oxidative stability compared to sulfonyl groups, as seen in fuel additive studies where tetrahydroquinoline derivatives outperformed benzyl alcohol . Benzyl vs.

- Synthetic Complexity : The target compound’s synthesis may require specialized coupling reagents (e.g., for benzotriazole incorporation), contrasting with sulfonylation or click chemistry routes used for analogs .

Key Insights:

- Thermal Stability: The benzotriazole moiety in the target compound may confer superior thermal stability compared to sulfonyl or alkyl-substituted tetrahydroquinolines, as resonance stabilization is critical in high-temperature applications .

Crystallographic and Conformational Analysis

- Crystal Structure: The 1-benzylsulfonyl analog () adopts a half-chair conformation with weak hydrogen bonding (C–H···O). Substituents at the 1- and 4-positions influence dihedral angles and intermolecular interactions, as seen in sulfonyl vs. benzotriazole derivatives .

Biological Activity

The compound 4-(2H-1,2,3-benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline is a derivative of benzotriazole and tetrahydroquinoline, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a benzotriazole moiety, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Benzotriazole derivatives have been documented to exhibit a range of biological activities including antimicrobial, antiviral, antiprotozoal, and anticancer properties. The specific activities of This compound have been investigated in several studies:

1. Antimicrobial Activity

Research has shown that benzotriazole derivatives can possess significant antimicrobial properties. A study evaluating various benzotriazole compounds demonstrated that certain modifications enhance their antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus . The compound in focus has shown promising results in similar assays.

2. Antiviral Properties

Benzotriazole compounds have also been noted for their antiviral activities. The mechanism often involves inhibition of viral replication through interference with viral enzymes or receptors. In vitro studies suggest that derivatives can inhibit the replication of viruses such as HIV and influenza .

3. Antiparasitic Effects

The antiparasitic potential of benzotriazole derivatives has been highlighted in studies focusing on Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to This compound have demonstrated dose-dependent inhibitory effects on the growth of this protozoan .

Case Studies

Several case studies underscore the biological efficacy of related compounds:

- Study on Antimicrobial Efficacy : A series of benzotriazole derivatives were synthesized and tested against common bacterial pathogens. Results indicated that specific substitutions on the benzotriazole ring significantly enhanced antibacterial activity .

- Antiviral Activity Assessment : In a study evaluating the antiviral potential of various benzotriazole derivatives against HIV-1, certain compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .

Research Findings

A comprehensive review of literature reveals that the biological activity of This compound can be attributed to its ability to interact with multiple biological targets:

Q & A

Q. Table 1. Key Synthetic Parameters for Benzotriazole Functionalization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | ↑ 25% |

| Solvent | Ethanol/glacial acetic acid (9:1) | ↓ Byproducts |

| Temperature | 80°C, reflux | ↑ Conversion |

Q. Table 2. Analytical Signatures for Structural Validation

| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|

| Benzotriazole C-H | 8.21 (s, 1H) | 148.2, 144.7 |

| Benzyl CH | 4.52 (s, 2H) | 52.3 |

| Tetrahydroquinoline | 2.85–3.10 (m, 4H) | 28.5, 32.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.